molecular formula C10H9NO6 B1631687 Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate CAS No. 52791-03-4

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Cat. No.: B1631687
CAS No.: 52791-03-4
M. Wt: 239.18 g/mol
InChI Key: LJOUDGUKJXHDQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate typically involves the nitration of a 1,4-benzodioxane derivative followed by esterification. One common method includes the nitration of 1,4-benzodioxane with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 7th position . The resulting nitro compound is then esterified using methanol and a suitable acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

methyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-15-10(12)6-4-8-9(17-3-2-16-8)5-7(6)11(13)14/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOUDGUKJXHDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5.0 g. of 3,4-ethylenedioxybenzoic acid methyl ester in 5.0 mls. of glacial acetic acid is added dropwise 5.0 mls. of 70% nitric acid at 50°-60° C. After addition the reaction mixture is kept at 55° C. for one hour, then cooled and 50 mls. of ice water added. The resulting precipitate is recovered by filtering, water washed and dried to obtain 6-nitro-3,4-ethylenedioxybenzoic acid methyl ester, m.p. 115°-118° C.
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ice water
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Synthesis routes and methods II

Procedure details

Nitric Acid (18 mL) was added dropwise to a solution of 15.0 g (77.3 mmol) of 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester in 45 mL of HOAc. The solution was heated at 60° C. for 1.5 h. An additional 9 mL of HNO3 was then added and heating was continued for 1.5 h at 70° C. The reaction was poured into ice-H2O and the solid product was collected, washed well with H2O and dried. Recrystallization from heptane-toluene yielded 16.8 g of the title compound as yellow crystals: mass spectrum (electron impact, m/e): 239.
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18 mL
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15 g
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45 mL
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9 mL
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ice H2O
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Synthesis routes and methods III

Procedure details

To a solution of methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (780 mg, 4.0 mmol) in acetic acid (3 mL) was added dropwise conc. HNO3 (4 mL) while keeping the temperature below 20° C. and the resulting reaction mixture was warmed to room temperature. After stirring for 1 hr, the mixture was poured onto ice-water with vigorous stirring. The resulting white precipitate was collected by vacuum filtration and dried under reduced pressure to yield methyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (889 mg, 92%). 1H NMR (DMSO-d6, 600 MHz) δ 7.64 (s, 1H), 7.30 (s, 1H), 4.41-4.38 (m, 4H), 3.80 (s, 3H); MS (ES+) m/z 240.0 (M+H)+
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780 mg
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4 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate
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Reactant of Route 6
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